molecular formula C6H5Cl B046527 Chlorobenzene-d5 CAS No. 3114-55-4

Chlorobenzene-d5

Cat. No. B046527
CAS RN: 3114-55-4
M. Wt: 117.59 g/mol
InChI Key: MVPPADPHJFYWMZ-RALIUCGRSA-N
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Description

Synthesis Analysis The synthesis of chlorobenzene-d5 involves the reaction of specific chlorobenzene complexes with reagents in chlorobenzene solvents, leading to the formation of various chlorobenzene-d5 complexes. These processes demonstrate the diverse synthetic routes and reactivity of chlorobenzene-d5 complexes under different conditions (Fan Wu, A. K. Dash, R. F. Jordan, 2004).

Molecular Structure Analysis The molecular structure and vibrational frequencies of chlorobenzene-d5 have been extensively studied, revealing detailed insights into their geometric configuration and spectral characteristics. Quantum chemical calculations have been pivotal in understanding these aspects (A. Andrejeva, William D. Tuttle, Joe P. Harris, T. G. Wright, 2015).

Chemical Reactions and Properties Chlorobenzene-d5 undergoes various chemical reactions, exhibiting unique reactivities such as photochemical processes leading to complex formation and thermal ortho-C-H activation. These reactions are influenced by the molecular structure and steric effects of the chlorobenzene-d5 complexes (Fan Wu, A. K. Dash, R. F. Jordan, 2004).

Physical Properties Analysis Investigations into the physical properties of chlorobenzene-d5, including its stability, reactivity, and interaction with light and electrons, have contributed to a comprehensive understanding of its behavior under different conditions. These studies highlight the robust and dynamic nature of chlorobenzene-d5 in various environments (X. Zhou, J. White, 1990).

Chemical Properties Analysis The chemical properties of chlorobenzene-d5, including its reactivity towards different ligands, halides, and its potential in catalysis and synthesis, have been elucidated through detailed research. These properties are influenced by the electronic and structural characteristics of chlorobenzene-d5, offering insights into its versatility in chemical reactions (J. Kowalczyk, S. Agbossou, J. Gladysz, 1990).

Scientific Research Applications

  • Air Quality Monitoring : A method was developed for sampling and analyzing chlorobenzene in air using solid phase microextraction-gas chromatography mass spectrometry, which can serve as a passive method for determining time-weighted average levels in workplaces (Sakhvidi, Bahrami, & Ghiasvand, 2017).

  • Occupational Health : Research has shown that exposure to chlorobenzene in chemical factories can lead to urinary metabolite levels of 4-chlorocatechol, a major metabolite of this compound in humans (Yoshida, Sunaga, & Hara, 1986).

  • Workplace Atmosphere Analysis : A method for the selective determination of chlorobenzene in workplace atmosphere at concentrations from 2.3 mg/m³ was developed, providing valuable information for assessing occupational exposure and health risks (Jeżewska & Woźnica, 2019).

  • Surface Chemistry Studies : Chlorobenzene (C6H5Cl) is studied for its stereo-selective binding on Si(111) surfaces (Cao, Deng, & Xu, 2000).

  • Bioremediation : Ex-situ bioremediation techniques have been shown to remove 90% of chlorobenzene mass from soil over a period of 2-3 weeks, significantly increasing microbial degraders (Guerin, 2008).

  • Pollution Control Technologies : CeO2/HZSM-5 catalysts enhance chlorobenzene removal, energy efficiency, and reduce by-product formation in non-thermal plasma reactors (Jiang et al., 2017).

  • Industrial Furnace Emissions : The V5Mo5Ti SCR catalyst exhibits excellent activity for removing NO and chlorobenzene from industrial furnaces, combining SCR and catalytic combustion for multi-pollutant control (Huang et al., 2021).

Safety And Hazards

Chlorobenzene-d5 is flammable and harmful if inhaled . It causes skin irritation and is toxic to aquatic life with long-lasting effects . It should be stored in a well-ventilated place away from light and moisture .

Future Directions

Chlorobenzene-d5 pollution in soil and groundwater (CBsPSG) remains a serious global problem in the twenty-first century . Microbial, bioavailability, and remediation technologies are research hotspots in CBsPSG . Microbial degradation dominates the migration of chlorobenzenes in the soil–sediment–water–gas system .

properties

IUPAC Name

1-chloro-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953233
Record name 1-Chloro(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobenzene-d5

CAS RN

3114-55-4
Record name Chlorobenzene-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3114-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloro(2H5)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro(~2~H_5_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(2H5)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
561
Citations
P Asselin, A Gouzerh, F Piuzzi, I Dimicoli - Chemical physics, 1993 - Elsevier
Laser photoelectron spectroscopy of gas phase chlorobenzene& and chlorobenzene-d5 … Laser photoelectron spectroscopy of gas phase chlorobenzene& and chlorobenzene-d5 …
Number of citations: 12 www.sciencedirect.com
S Fridmann, FJ Dinan - The Journal of Organic Chemistry, 1968 - ACS Publications
In order to facilitate the elucidation of the mechan-isms of aprotic and protic diazotizations of aliphatic amines, it was necessary to prepare a series of deuterated amines and alcohols. …
Number of citations: 2 pubs.acs.org
X Ripoche, P Asselin, F Piuzzi, I Dimicoli - Chemical physics, 1993 - Elsevier
… This work illustrates the application of two-color threshold photoionization to the investigation of the spectroscopy of the ground state of chlorobenzene-h, and chlorobenzene-d5 radical …
Number of citations: 11 www.sciencedirect.com
R Ambrosetti, D Catalano, C Forte… - … für Naturforschung A, 1986 - degruyter.com
T he quadrupolar coupling constants (DQCC) and the asymmetry parameters (η) for the ortho, meta and para deuterons in pyridine-d 5 , benzonitrile-d 5 and chlorobenzene-d 5 were …
Number of citations: 16 www.degruyter.com
RM Hughes, P Mutzenhardt, L Bartolotti… - Journal of molecular …, 2005 - Elsevier
13 C spin-lattice relaxation measurements were performed on C 70 in deuterated chlorobenzene as a function of temperature and field strength to investigate the mechanistic nature of …
Number of citations: 8 www.sciencedirect.com
RW Van den Brink, V De Jong, R Louw, P Maggi… - Catalysis letters, 2001 - Springer
… The chlorination of the 1 : 1 mixture of chlorobenzene and chlorobenzene-d5 was subject to an isotope effect: at 573 K the dichlorobenzenes (all three isomers) stemming from C6D5Cl …
Number of citations: 18 link.springer.com
M Statheropoulos, C Spiliopoulou, A Agapiou - Forensic science …, 2005 - Elsevier
… Furthermore, a standard solution of deuterated chlorobenzene-d5 99% in methanol was used as internal standard. Chlorobenzene-d5 is a better standard for high molecular weight and …
Number of citations: 261 www.sciencedirect.com
RS Mason, PDJ Anderson, CM Williams - Journal of the Chemical …, 1998 - pubs.rsc.org
… The high-energy collision induced decomposition (CID) mass spectra of protonated chlorobenzene and chlorobenzene-d5 change signiÐcantly when the protonating reaction …
Number of citations: 5 pubs.rsc.org
NH Martin, MH Issa, RA McIntyre… - The Journal of Physical …, 2000 - ACS Publications
To advance our understanding of the 13 C spin−lattice relaxation process and rotational dynamics of C 60 in various environments, we have acquired relaxation data on this molecule in …
Number of citations: 14 pubs.acs.org
C Obondi, AA Rodriguez - Advances in Physical …, 2010 - downloads.hindawi.com
… These two conditions were met in our measurements: mole fractions of 1.299 × 10−5 and deuterated chlorobenzene-d5. In the absence of the intermolecular interaction, (1) reduces to …
Number of citations: 10 downloads.hindawi.com

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